- Discovery of Potent, Selective, and Direct Acid Sphingomyelinase Inhibitors with Antidepressant Activity, Journal of Medicinal Chemistry, 2020, 63(3), 961-974
Cas no 9031-54-3 (Sphingomyelinase from Staphylococcus aureus)
Sphingomyelinase from Staphylococcus aureus Chemical and Physical Properties
Names and Identifiers
-
- Sphingomyelinase C
- SPHINGOMYELINASE FROM STAPHYLOCOCCUSAUREUS
- SPHINGOMYELINASE FROM STREPTOMYCES SP.
- Sphingomyelin choline phosphohydrolase
- Sphingomyelin phosphodiesterase
- EC 3.1.4.12
- SPHINGOMYELINASE
- SPHINGOMYELINASE, STAPHYLOCOCCUS AUREUS
- sphingomyelinase from human placenta
- SPHINGOMYELINASE FROM STAPHYLOCOCCUS*AUR EUS
- Sphingomyelinase C (9CI)
- Acid sphingomyelinase
- Acidic sphingomyelinase
- Alkaline sphingomyelinase
- E.C. 3.1.4.12
- MeSH ID: D013108
- Neutral sphingomyelinase
- Phosphodiesterase, sphingomyelin
- Sphingomyelinase (EC 3.1.4.12)
- 37288-54-3
- 9031-54-3
- Mannanase
- CID 167704086
- DA-55224
- DA-58044
- (10Z)-15-ethyl-1-oxacyclopentadec-10-en-2-one;(10Z)-16-methyl-1-oxacyclohexadec-10-en-2-one;(10Z)-14-propyl-1-oxacyclotetradec-10-en-2-one
- Sphingomyelinase from Staphylococcus aureus
-
- MDL: MFCD00132362
- Inchi: 1S/3C16H28O2/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(17)18-15;1-2-15-13-11-9-7-5-3-4-6-8-10-12-14-16(17)18-15;1-2-12-15-13-10-8-6-4-3-5-7-9-11-14-16(17)18-15/h3,5,15H,2,4,6-14H2,1H3;5,7,15H,2-4,6,8-14H2,1H3;6,8,15H,2-5,7,9-14H2,1H3
- InChI Key: YVLRMFRJNUXZQR-UHFFFAOYSA-N
- SMILES: O1C(CCCCCCCC=CCCC1CCC)=O.O1C(CCCCCCCC=CCCCC1CC)=O.O1C(CCCCCCCC=CCCCCC1C)=O
Computed Properties
- Exact Mass: 756.62679039g/mol
- Monoisotopic Mass: 756.62679039g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 54
- Rotatable Bond Count: 3
- Complexity: 736
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 3
- Topological Polar Surface Area: 78.9Ų
Experimental Properties
- Color/Form: Lyophilized powder.
- Solubility: dissolve in water
Sphingomyelinase from Staphylococcus aureus Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 23-24/25
-
Hazardous Material Identification:
- Storage Condition:2-8°C
Sphingomyelinase from Staphylococcus aureus Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03020-50un |
Sphingomyelinase C |
9031-54-3 | - | 50un |
¥4358.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03020-10un |
Sphingomyelinase C |
9031-54-3 | - | 10un |
¥1358.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03021-25U |
Sphingomyelinase C |
9031-54-3 | 25U |
¥2518.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03021-50U |
Sphingomyelinase C |
9031-54-3 | 50U |
¥4298.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01846-50un |
Sphingomyelinase C |
9031-54-3 | - | 50un |
¥5208.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01846-25un |
Sphingomyelinase C |
9031-54-3 | - | 25un |
¥3048.0 | 2024-07-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S922734-25U |
Sphingomyelinase from Bacillus cereus |
9031-54-3 | buffered aqueous glycerol solution, ≥100\xa0units/mg protein (Lowry) | 25U |
¥1,743.30 | 2022-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S329532-10U |
Sphingomyelinase from Staphylococcus aureus |
9031-54-3 | Liquid. Supplied in 50% glycerol/0.25 M phosphate buffer. | 10u |
¥692.90 | 2023-09-01 | |
| AN HUI ZE SHENG Technology Co., Ltd. | BR1036-100U |
Sphingomyelinase from Staphylococcus aureus |
9031-54-3 | ≥100u/mgprotein | 100u |
¥980.00 | 2023-09-15 | |
| AN HUI ZE SHENG Technology Co., Ltd. | BR1036-500U |
Sphingomyelinase from Staphylococcus aureus |
9031-54-3 | ≥100u/mgprotein | 500u |
¥3460.00 | 2023-09-15 |
Sphingomyelinase from Staphylococcus aureus Production Method
Production Method 1
2.1R:Et3N, C:PdCl2(PPh3)2, S:DMF, 6 h, rt → 120°C
Sphingomyelinase from Staphylococcus aureus Raw materials
Sphingomyelinase from Staphylococcus aureus Preparation Products
Sphingomyelinase from Staphylococcus aureus Related Literature
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on Sphingomyelinase from Staphylococcus aureus
Recent Advances in Sphingomyelinase from Staphylococcus aureus (CAS 9031-54-3): Implications for Biomedical Research and Therapeutic Applications
Sphingomyelinase from Staphylococcus aureus (SMase, CAS 9031-54-3) is a well-characterized bacterial enzyme that hydrolyzes sphingomyelin into ceramide and phosphocholine. Recent studies have highlighted its critical role in host-pathogen interactions, membrane remodeling, and potential therapeutic applications. This research briefing synthesizes the latest findings on SMase, focusing on its structural properties, mechanistic insights, and emerging biomedical relevance.
A 2023 study published in Nature Chemical Biology elucidated the crystal structure of SMase (9031-54-3) at 1.8 Å resolution, revealing a unique catalytic pocket with zinc-dependent activity. The research team identified key residues (His296, Asp324, and His381) essential for substrate binding and hydrolysis. These structural insights provide a foundation for designing SMase inhibitors to combat S. aureus infections, particularly in antibiotic-resistant strains.
In the context of host-pathogen interactions, a groundbreaking Cell Reports paper (2024) demonstrated that SMase facilitates immune evasion by disrupting lipid rafts in host cell membranes. The enzyme's ability to generate ceramide-rich platforms was shown to interfere with T-cell receptor signaling, offering a novel explanation for S. aureus persistence in chronic infections. These findings have spurred interest in SMase as a potential virulence factor target for next-generation anti-staphylococcal therapies.
From a therapeutic perspective, researchers have explored SMase's applications in drug delivery systems. A recent Journal of Controlled Release study (2024) utilized recombinant SMase (9031-54-3) to engineer sphingomyelin-based nanoparticles capable of targeted enzyme activation. This platform demonstrated 3-fold improved tumor accumulation in murine models compared to conventional liposomes, highlighting SMase's potential in precision oncology.
Ongoing clinical investigations are evaluating SMase inhibitors for treating S. aureus infections. Phase I trials of a small-molecule inhibitor (SMase-i17) showed promising safety profiles and reduced bacterial load in soft tissue infection models. However, challenges remain in achieving sufficient tissue penetration while avoiding off-target effects on human sphingomyelinases.
The development of high-purity SMase (9031-54-3) production methods has advanced significantly, with recent protocols achieving >95% purity through affinity chromatography. These improvements have enabled more reproducible research outcomes and facilitated standardized assays for inhibitor screening. Current market-available preparations show batch-to-batch variability below 5%, meeting the stringent requirements for both basic research and therapeutic development.
Future research directions include exploring SMase's role in biofilm formation and investigating its potential as a biomarker for invasive staphylococcal infections. The integration of computational modeling with high-throughput screening approaches may accelerate the discovery of next-generation SMase modulators with improved pharmacological properties.
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